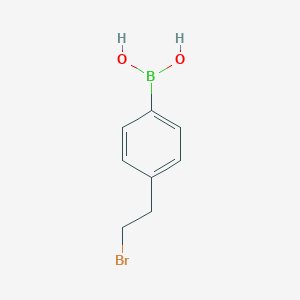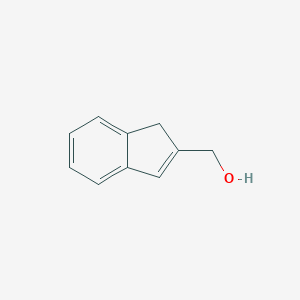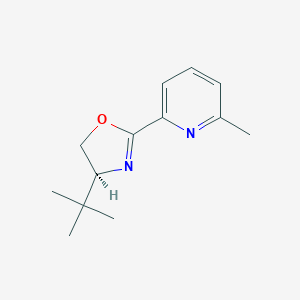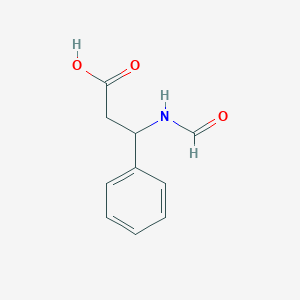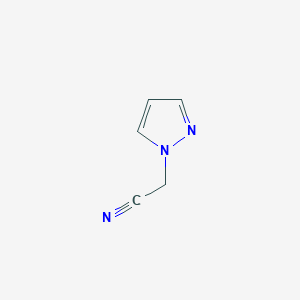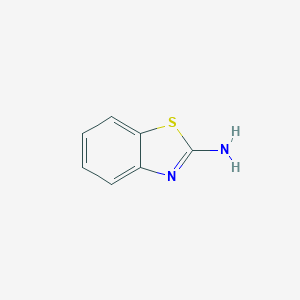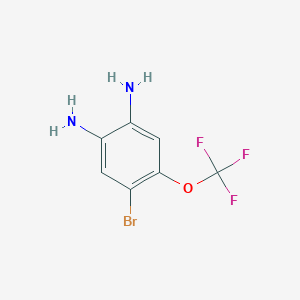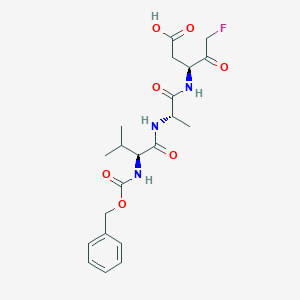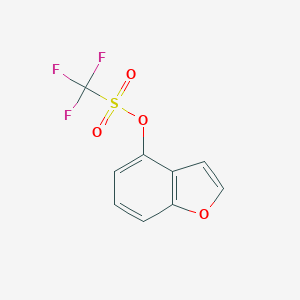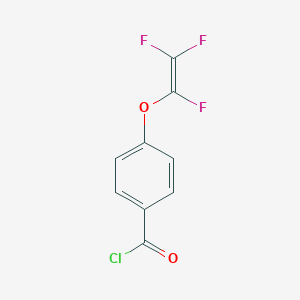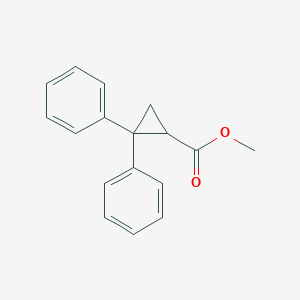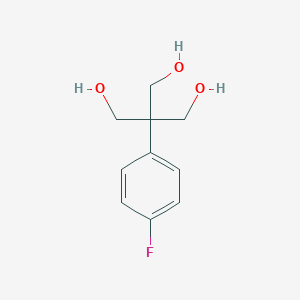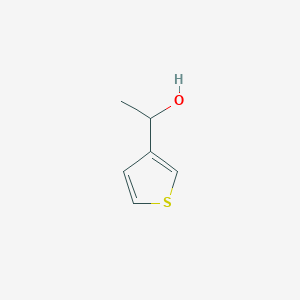
1-(噻吩-3-基)乙醇
描述
1-(Thiophen-3-yl)ethanol is an organic compound characterized by the presence of a thiophene ring attached to an ethanol groupThiophene derivatives, including 1-(Thiophen-3-yl)ethanol, are widely studied due to their biological and industrial significance .
科学研究应用
1-(Thiophen-3-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various thiophene-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, such as thiophene-based drugs with therapeutic properties.
Industry: 1-(Thiophen-3-yl)ethanol is utilized in the production of materials for electronic and optoelectronic devices, such as organic semiconductors and organic light-emitting diodes (OLEDs)
作用机制
Target of Action
1-(Thiophen-3-yl)ethanol is a derivative of thiophene, a five-membered heterocyclic compound . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, contributing to their diverse biological effects
Result of Action
Thiophene derivatives are known to have a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Thiophen-3-yl)ethanol. For instance, the compound’s stability may be affected by factors such as temperature and pH . .
生化分析
Biochemical Properties
1-(Thiophen-3-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the synthesis of pH-responsive near-IR emitting conjugated polymer nanoparticles for cellular imaging and controlled-drug delivery . Additionally, 1-(Thiophen-3-yl)ethanol is involved in the preparation of potent respiratory syncytial virus RNA polymerase inhibitors . These interactions highlight the compound’s versatility and importance in biochemical processes.
Cellular Effects
1-(Thiophen-3-yl)ethanol has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including 1-(Thiophen-3-yl)ethanol, have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression, which ultimately impact cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 1-(Thiophen-3-yl)ethanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiophene derivatives, including 1-(Thiophen-3-yl)ethanol, have been shown to interact with various enzymes and proteins, leading to their inhibition or activation . These interactions can result in the modulation of cellular processes and the regulation of gene expression, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thiophen-3-yl)ethanol can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Thiophene derivatives, including 1-(Thiophen-3-yl)ethanol, have been found to exhibit stable properties under specific conditions, but their degradation can occur over time, leading to changes in their biological activity . Long-term studies have shown that these compounds can have sustained effects on cellular function, highlighting their potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(Thiophen-3-yl)ethanol vary with different dosages in animal models. Studies have shown that thiophene derivatives, including 1-(Thiophen-3-yl)ethanol, can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, these compounds can also exhibit toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(Thiophen-3-yl)ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors. Thiophene derivatives, including 1-(Thiophen-3-yl)ethanol, have been shown to affect metabolic flux and metabolite levels . These interactions can influence the overall metabolic profile of cells and tissues, contributing to the compound’s biological effects.
Transport and Distribution
The transport and distribution of 1-(Thiophen-3-yl)ethanol within cells and tissues involve interactions with transporters and binding proteins. Thiophene derivatives, including 1-(Thiophen-3-yl)ethanol, have been found to interact with specific transporters, facilitating their movement across cellular membranes . These interactions can affect the localization and accumulation of the compound within cells and tissues, influencing its biological activity.
Subcellular Localization
The subcellular localization of 1-(Thiophen-3-yl)ethanol can impact its activity and function. Thiophene derivatives, including 1-(Thiophen-3-yl)ethanol, have been shown to localize to specific compartments or organelles within cells . This localization can be directed by targeting signals or post-translational modifications, which can influence the compound’s activity and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of thiophene with sodium metal, followed by the addition of ethylene oxide. The optimal conditions for this reaction include a molar ratio of thiophene to sodium of 1.6:1, a molar ratio of ethylene oxide to sodium of 1:1, an epoxidation temperature of -5°C, and a reaction time of 30 minutes. The hydrolysis reaction is carried out at a pH of 4-6, resulting in a yield of 84% and a purity of 99.63% .
Industrial Production Methods: In industrial settings, the production of 1-(Thiophen-3-yl)ethanol may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions and advanced purification techniques ensures high yield and purity, making the compound suitable for various applications.
化学反应分析
Types of Reactions: 1-(Thiophen-3-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in 1-(Thiophen-3-yl)ethanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form thiophene-3-ylmethanol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Thiophene-3-carboxaldehyde or thiophene-3-carboxylic acid.
Reduction: Thiophene-3-ylmethanol.
Substitution: Halogenated thiophene derivatives.
相似化合物的比较
- Thiophene-3-carboxaldehyde
- Thiophene-3-carboxylic acid
- Thiophene-3-ylmethanol
Comparison: 1-(Thiophen-3-yl)ethanol is unique due to the presence of both a thiophene ring and an ethanol group, which imparts distinct chemical and biological properties. Compared to thiophene-3-carboxaldehyde and thiophene-3-carboxylic acid, 1-(Thiophen-3-yl)ethanol has a hydroxyl group that can participate in additional hydrogen bonding and redox reactions. Thiophene-3-ylmethanol, on the other hand, lacks the ethanol group’s hydroxyl functionality, making 1-(Thiophen-3-yl)ethanol more versatile in certain applications .
属性
IUPAC Name |
1-thiophen-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKKZEHIYREOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


